molecular formula C20H27N5O B14972809 1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone

1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone

Cat. No.: B14972809
M. Wt: 353.5 g/mol
InChI Key: REKADEYKBXCRLT-UHFFFAOYSA-N
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Description

1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it may act as an inhibitor of phosphodiesterase (PDE), which plays a role in various physiological processes .

Comparison with Similar Compounds

1-{4-[6-(Benzylamino)-3-pyridazinyl]piperazino}-2,2-dimethyl-1-propanone can be compared with other pyridazinone derivatives such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide agent.

These compounds share a similar pyridazinone core but differ in their functional groups, leading to unique pharmacological properties. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities.

Properties

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

IUPAC Name

1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one

InChI

InChI=1S/C20H27N5O/c1-20(2,3)19(26)25-13-11-24(12-14-25)18-10-9-17(22-23-18)21-15-16-7-5-4-6-8-16/h4-10H,11-15H2,1-3H3,(H,21,22)

InChI Key

REKADEYKBXCRLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NCC3=CC=CC=C3

Origin of Product

United States

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